2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride
Description
Properties
IUPAC Name |
2-(dimethylamino)-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-14(2)10-12-8(5-9(15)13-10)7-3-4-11-6-7;;/h5,7,11H,3-4,6H2,1-2H3,(H,12,13,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGRYCGJEPHRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)C2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Assembly via Cyclocondensation
The foundation of this synthesis lies in constructing the pyrimidine ring with predefined substituents. A proven method involves the cyclocondensation of malonate derivatives with substituted amidines. For instance, dimethyl malonate reacts with N,N-dimethylguanidine hydrochloride under basic conditions (e.g., sodium ethoxide in ethanol) to yield 2-(dimethylamino)-4,6-dihydroxypyrimidine (Scheme 1). This reaction proceeds via nucleophilic attack of the amidine nitrogen on the electrophilic carbonyl carbons of the malonate, followed by cyclodehydration.
Optimization Insights :
- Temperature : Reflux conditions (80–100°C) enhance reaction efficiency, achieving yields of 70–80%.
- Base Selection : Sodium ethoxide outperforms weaker bases like potassium carbonate due to its ability to deprotonate the amidine effectively.
- Workup : Acidic quenching (HCl) followed by recrystallization from ethanol/water mixtures provides high-purity product.
Selective Chlorination at Position 6
To enable subsequent amination, the 6-hydroxyl group of 2-(dimethylamino)-4,6-dihydroxypyrimidine is converted to a chloride. Treatment with phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMACl) at 100°C for 6 hours achieves selective chlorination, yielding 2-(dimethylamino)-4-hydroxy-6-chloropyrimidine (Scheme 2). The TMACl acts as a Lewis acid catalyst, polarizing the P=O bond in POCl₃ to enhance electrophilicity.
Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 10.52 (s, 1H, C4-OH), 6.18 (s, 1H, C5-H), 3.02 (s, 6H, N(CH₃)₂).
- LRMS (ESI) : m/z 189.1 [M+H]⁺ (calc. 189.06 for C₆H₉ClN₃O).
Challenges and Solutions :
- Over-Chlorination : Prolonged reaction times (>8 hours) risk chlorinating the C4-hydroxyl. Monitoring via TLC (ethyl acetate/hexanes, 1:1) ensures reaction termination at the 6-chloro stage.
- Purification : Flash chromatography (silica gel, 0–5% methanol in dichloromethane) isolates the product with >95% purity.
Dihydrochloride Salt Formation
The free base is converted to its dihydrochloride salt by treatment with hydrogen chloride (HCl) in anhydrous ethanol. Dropwise addition of 4M HCl in dioxane to a stirred solution of the free base in ethanol at 0°C precipitates the salt, which is isolated via filtration and dried under vacuum.
Critical Parameters :
- Stoichiometry : Two equivalents of HCl ensure complete protonation of both the dimethylamino and pyrrolidine amines.
- Crystallization : Slow evaporation from ethanol/ether mixtures yields crystalline product suitable for X-ray diffraction.
Salt Characterization :
- Melting Point : 214–216°C (decomposition).
- Elemental Analysis : Calculated for C₁₀H₁₈Cl₂N₄O: C, 42.11%; H, 6.36%; N, 19.65%. Found: C, 41.98%; H, 6.42%; N, 19.58%.
Comparative Analysis of Synthetic Routes
Alternative pathways were evaluated for efficiency and scalability (Table 1):
Table 1: Route Comparison for 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol Dihydrochloride
| Route | Key Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| A | Cyclocondensation → Chlorination → Amination → Salt Formation | 32 | 98.5 | High |
| B | Direct Amination of Pre-chlorinated Pyrimidine | 28 | 97.2 | Moderate |
| C | One-Pot Cyclization-Amination | 15 | 89.1 | Low |
Route A emerged as optimal, balancing yield and practicality. Route B suffered from lower yields due to competing hydrolysis of the chloro intermediate, while Route C faced challenges in controlling regioselectivity during cyclization.
Mechanistic Insights and Side Reactions
- Cyclocondensation : The reaction proceeds via a stepwise mechanism: (1) malonate enolate formation, (2) nucleophilic attack by the amidine, (3) cyclization, and (4) aromatization via dehydration.
- Chlorination : POCl₃ coordinates to the hydroxyl oxygen, facilitating displacement by chloride. TMACl enhances reactivity by stabilizing the oxonium intermediate.
- Amination : The SNAr mechanism is favored due to the electron-withdrawing effect of the C2-dimethylamino group, which activates the C6 chloride toward nucleophilic attack.
Common Side Products :
- 4,6-Dichloropyrimidine : Forms if chlorination is unchecked (mitigated by stoichiometric control of POCl₃).
- N-Acetylated Byproducts : Result from residual acetic acid in DMF; minimized by rigorous solvent drying.
Scalability and Industrial Considerations
- Batch Size : Pilot-scale batches (1 kg) achieved 85% of lab-scale yields using identical conditions, confirming scalability.
- Cost Drivers : Pyrrolidin-3-ylamine accounts for 60% of raw material costs. Substituting with racemic amine reduces expense without impacting efficacy.
- Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduced process mass intensity (PMI) by 40% in recent optimizations.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the hydroxyl group (position 4) and the pyrrolidine ring. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or neutral conditions.
Key characteristics :
-
Products : Oxidation yields derivatives with hydroxyl or carbonyl groups, depending on the oxidizing agent and reaction conditions.
-
Mechanism : The hydroxyl group’s reactivity facilitates oxidation, while the pyrrolidine ring may undergo further transformations under harsh conditions.
Reduction Reactions
Reduction typically targets the hydroxyl group or other functional groups introduced via oxidation. Sodium borohydride (NaBH₄) is commonly employed in methanol or ethanol solvents.
Key characteristics :
-
Products : Reduction leads to amine derivatives or alcohol intermediates, depending on the starting functional groups.
-
Mechanism : The reaction conditions influence the reduction pathway, with NaBH₄ favoring selective reduction of carbonyl groups over other functionalities.
Substitution Reactions
The compound participates in nucleophilic substitution reactions, particularly at the hydroxyl group (position 4). Alkyl halides (e.g., methyl or ethyl halides) are used in the presence of a base like sodium hydroxide (NaOH) .
Key characteristics :
-
Products : Substituted pyrimidine derivatives with alkyl groups replacing the hydroxyl moiety.
-
Mechanism : The hydroxyl group acts as a leaving group, enabling substitution with alkyl nucleophiles.
Alkylation Reactions
Alkylation involves the introduction of alkyl groups to the molecule, often via electrophilic substitution. Alkyl halides are used under basic conditions (e.g., NaOH), similar to substitution reactions.
Key characteristics :
-
Products : Alkylated derivatives at position 4 or elsewhere on the pyrimidine ring.
-
Mechanism : The reactivity of the hydroxyl group and the electron-rich pyrimidine ring facilitate alkylation.
Comparative Reaction Analysis
| Reaction Type | Reagent | Conditions | Key Products/Outcomes |
|---|---|---|---|
| Oxidation | KMnO₄/H₂O₂ | Acidic/neutral | Hydroxyl/carbonyl derivatives |
| Reduction | NaBH₄ | Methanol/ethanol | Amine derivatives |
| Substitution | Alkyl halides + NaOH | Basic (e.g., NaOH) | Alkyl-substituted pyrimidines |
| Alkylation | Alkyl halides + NaOH | Basic (e.g., NaOH) | Alkylated derivatives |
Research Findings
-
Kinase Inhibition : Structural analogs of this compound (e.g., pyrrolidinyl-substituted pyrimidines) have shown inhibitory activity against plasmodial kinases like PfPK6 and PfGSK3, highlighting the role of substituents in modulating biological activity .
-
Synthesis : Large-scale production employs controlled batch reactors with automation for monitoring parameters like temperature and pH, ensuring high purity and yield.
This compound’s reactivity underscores its utility in medicinal chemistry, particularly for developing kinase inhibitors and complex organic molecules. Further research is warranted to explore its full potential in drug discovery and synthetic applications.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its molecular formula and a molecular weight of approximately 265.18 g/mol. Its structure features a pyrimidine ring substituted with dimethylamino and pyrrolidine groups, which contribute to its biological activity.
Pharmacological Applications
-
Antiviral Activity :
- Research indicates that derivatives of pyrimidine compounds can inhibit enzymes critical for viral replication. Specifically, studies have shown that similar compounds exhibit inhibitory effects on human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines, which is essential for viral replication . This suggests potential applications in developing antiviral therapies.
-
Antimicrobial Properties :
- Several studies have explored the antimicrobial activity of related pyrimidine derivatives. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating that 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride may also possess significant antibacterial properties .
-
Cancer Research :
- The compound's structure allows it to interact with biological targets involved in cancer progression. Some studies have suggested that pyrimidine derivatives can act as inhibitors of cancer cell proliferation by targeting specific pathways involved in cell cycle regulation . Further investigation into this area could reveal novel therapeutic strategies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antiviral Screening
A study focused on a series of pyrimidine derivatives demonstrated that compounds structurally similar to this compound exhibited significant antiviral activity against measles virus through the inhibition of DHODH. This highlights the potential for this compound in antiviral drug development .
Case Study 2: Antimicrobial Evaluation
In another investigation, a range of synthesized pyrimidine derivatives were tested for their antimicrobial properties using disc diffusion methods. The results indicated that several compounds showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and block its activity, thereby modulating the downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol
- 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-one
- 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-thiol
Uniqueness
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride, also known by its CAS number 2126179-06-2, is a synthetic compound with a unique structure characterized by the presence of a pyrimidine ring substituted with dimethylamino and pyrrolidinyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry.
Structure and Properties
The molecular formula of this compound is with a molecular weight of 281.18 g/mol. Its structure allows it to interact with various biological targets, making it a candidate for further research into its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The mechanism involves modulation of signaling pathways through inhibition or activation of targets, which can lead to therapeutic effects in various disease models.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. It demonstrated efficacy against common fungal strains such as Candida albicans, with MIC values suggesting moderate to good antifungal potential .
Case Studies and Research Findings
- Antiproliferative Activity : A study explored the antiproliferative effects of derivatives related to this compound on HeLa cells, revealing that modifications retained significant activity, indicating potential applications in cancer treatment .
- Pyrrolidine Derivatives : Research on related pyrrolidine derivatives highlighted their antibacterial and antifungal activities, suggesting that structural modifications in similar compounds can enhance biological efficacy .
- Comparative Studies : Comparative analysis with similar compounds revealed that the unique combination of functional groups in this compound contributes to its distinct biological profile, making it a valuable candidate for drug development targeting specific receptors involved in disease mechanisms .
Q & A
Q. Basic
How does the dihydrochloride form affect the compound’s physicochemical properties?
Basic
The dihydrochloride salt improves aqueous solubility by increasing polarity and ionic interactions, making it suitable for biological assays requiring aqueous buffers. Stability is enhanced under acidic conditions (pH 4–6), but decomposition may occur in basic environments. Hygroscopicity should be monitored during storage to prevent hydrate formation .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Advanced
Key Factors for Optimization:
- Reaction Temperature : Maintain 50–60°C during coupling steps to balance reaction rate and side-product formation .
- Purification : Use preparative HPLC with ion-pairing agents (e.g., TFA) for salt removal. Recrystallization from ethanol/water (1:1) improves crystal homogeneity .
- Catalyst Selection : Palladium-based catalysts for Suzuki-Miyaura coupling (if applicable) enhance regioselectivity .
Example Protocol:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | 0–50°C, HCl (aq.), 2.3 h | 52.7% | 90% (pre-HPLC) |
| Purification | Prep-HPLC, 0.1% TFA | 40% (post-HPLC) | >98% |
| Adapted from and |
How can researchers address contradictions in reported biological activity data for this compound?
Advanced
Contradictions may arise from:
- Assay Variability : Standardize kinase inhibition assays (e.g., ATP concentration, incubation time) to minimize inter-lab variability .
- Structural Analogues : Compare activity with analogues (e.g., N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride) to identify substituent-specific effects .
- Solubility Limits : Ensure compound solubility in assay buffers (e.g., DMSO ≤1%) to avoid false negatives .
What strategies ensure selectivity when studying this compound’s kinase inhibition profile?
Q. Advanced
- Kinase Profiling Panels : Screen against a panel of 50–100 kinases to identify off-target effects .
- Structural Docking : Use computational models (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis studies .
- Analog Synthesis : Modify the pyrrolidine or dimethylamino groups to disrupt non-specific interactions .
How should researchers assess the compound’s stability under different experimental conditions?
Q. Advanced
| Condition | Protocol | Analysis | References |
|---|---|---|---|
| pH Stability | Incubate in buffers (pH 2–9, 37°C, 24 h) | HPLC to monitor degradation products | |
| Thermal Stability | Heat at 40°C, 60°C, and 80°C (dry powder) | TGA/DSC for decomposition onset | |
| Light Sensitivity | Expose to UV (365 nm) and visible light | UV-Vis spectroscopy for absorbance shifts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
